8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 1160263-81-9
VCID: VC3044839
InChI: InChI=1S/C19H15Cl2NO2/c1-11(2)24-13-8-6-12(7-9-13)17-10-15(19(21)23)14-4-3-5-16(20)18(14)22-17/h3-11H,1-2H3
SMILES: CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Molecular Formula: C19H15Cl2NO2
Molecular Weight: 360.2 g/mol

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride

CAS No.: 1160263-81-9

Cat. No.: VC3044839

Molecular Formula: C19H15Cl2NO2

Molecular Weight: 360.2 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride - 1160263-81-9

Specification

CAS No. 1160263-81-9
Molecular Formula C19H15Cl2NO2
Molecular Weight 360.2 g/mol
IUPAC Name 8-chloro-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Standard InChI InChI=1S/C19H15Cl2NO2/c1-11(2)24-13-8-6-12(7-9-13)17-10-15(19(21)23)14-4-3-5-16(20)18(14)22-17/h3-11H,1-2H3
Standard InChI Key PQWCJBLUHUJXNI-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Canonical SMILES CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl

Introduction

Structural Characteristics and Properties

Molecular Structure

The molecular structure of 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride consists of several key structural components:

  • A quinoline backbone (bicyclic structure with fused benzene and pyridine rings)

  • A chlorine atom substituted at position 8 of the quinoline ring

  • A phenyl ring with an isopropoxy group at the para position attached at position 2 of the quinoline

  • A carbonyl chloride (acyl chloride) group at position 4 of the quinoline ring

Physical and Chemical Properties

Based on analysis of related compounds and the molecular structure, we can establish the following properties for 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride:

PropertyValue/CharacteristicSource/Basis
Molecular FormulaC₁₉H₁₅Cl₂NO₂Derived from structure
Molecular Weight~360 g/molEstimated from related compounds
Physical StateLikely crystalline solidTypical for similar quinoline derivatives
SolubilityLimited water solubility, good solubility in organic solventsBased on structure and related compounds
ReactivityHighly reactive, particularly at carbonyl chloride groupBased on functional group chemistry
StabilityMoisture-sensitive due to potential hydrolysisTypical of acid chlorides
LipophilicityHigh (estimated XLogP3 > 4.8)Based on related compound data

The compound's carbonyl chloride group is particularly noteworthy for its reactivity toward nucleophiles, making it susceptible to hydrolysis and other nucleophilic substitution reactions.

Synthesis Methods

Reagents and Reaction Conditions

The conversion of the carboxylic acid to the acid chloride typically employs specific reagents under controlled conditions:

ReagentFunctionReaction Conditions
Thionyl chloride (SOCl₂)Chlorinating agentTypically reflux, 1-4 hours, anhydrous conditions
Oxalyl chloride (COCl)₂Alternative chlorinating agentRoom temperature to mild heating, anhydrous conditions
DMF (catalytic)Catalyst (with oxalyl chloride)Used in catalytic amounts
Dichloromethane or tolueneSolventAnhydrous conditions necessary

The reaction must be performed under anhydrous conditions to prevent hydrolysis of both the reagents and the product, as acid chlorides are highly sensitive to moisture.

Purification Techniques

Purification of 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride would typically involve:

  • Removal of excess chlorinating agent and solvent under reduced pressure

  • Potential recrystallization from appropriate anhydrous solvents

  • Column chromatography under controlled conditions, if necessary

  • Storage under inert atmosphere to prevent degradation

All purification steps would need to be conducted under anhydrous conditions to preserve the integrity of the acid chloride functional group.

Chemical Reactivity

Reactivity Profile

The chemical reactivity of 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is largely defined by its functional groups, particularly the highly reactive carbonyl chloride moiety. Based on principles of organic chemistry and similar structures, the following reactivity patterns can be established:

  • The carbonyl chloride group readily undergoes nucleophilic acyl substitution reactions with various nucleophiles

  • The chlorine at position 8 of the quinoline ring may participate in nucleophilic aromatic substitution under appropriate conditions

  • The isopropoxy group provides potential for further functionalization or modification

Key Reaction Types

Reaction TypeNucleophile/ReagentExpected ProductPotential Applications
AmidationAmines (R-NH₂)AmidesPeptide synthesis, pharmaceutical intermediates
EsterificationAlcohols (R-OH)EstersFine chemicals, fragrances, polymer precursors
HydrolysisWater (H₂O)Carboxylic acidConverting to more stable form
ThioesterificationThiols (R-SH)ThioestersBiochemical models, organic synthesis
ReductionLiAlH₄, NaBH₄Alcohols or aldehydesCreation of functional derivatives

The high reactivity of the carbonyl chloride group makes 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride valuable as a versatile synthetic intermediate that can be transformed into various functional derivatives.

Research Applications

Applications in Synthetic Chemistry

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride serves primarily as a synthetic intermediate in organic chemistry research. Its utility stems from the reactive carbonyl chloride group, which facilitates the formation of various derivatives through nucleophilic acyl substitution reactions .

Key synthetic applications include:

  • Creation of amide derivatives for structure-activity relationship studies

  • Synthesis of ester derivatives with potential applications in materials science

  • Formation of complex molecules containing the quinoline scaffold

  • Development of chemical libraries for drug discovery programs

Materials Science Applications

The unique structural features of quinoline derivatives make them valuable in materials science applications. Potential areas include:

  • Development of fluorescent probes and sensors

  • Creation of conjugated materials with specific electronic properties

  • Design of liquid crystalline materials

  • Synthesis of photoactive compounds for various applications

The 4-isopropoxyphenyl group and the presence of extended conjugation in the quinoline system contribute to potential applications in these fields.

Comparative Analysis with Related Compounds

Structural Analogs

Comparing 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride with structurally related compounds provides valuable insights into structure-property relationships:

CompoundKey Structural DifferenceProperty Implications
8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid Carboxylic acid vs. carbonyl chloride at position 4Lower reactivity, higher stability, different hydrogen bonding capability
8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride Meta vs. para isopropoxy substitution on phenyl ringDifferent electronic distribution, potential altered reactivity and biological properties
8-Chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chlorideEthyl vs. isopropoxy group on phenyl ringDifferent polarity, hydrophobicity, and potential biological interactions

Structure-Property Relationships

  • The quinoline core provides rigidity, aromaticity, and potential for π-stacking interactions

  • The carbonyl chloride group confers high reactivity toward nucleophiles

  • The chlorine at position 8 influences electronic distribution and may participate in halogen bonding

  • The isopropoxyphenyl group contributes to lipophilicity and provides specific steric effects

These structure-property relationships can guide the rational design of derivatives with tailored properties for specific applications.

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